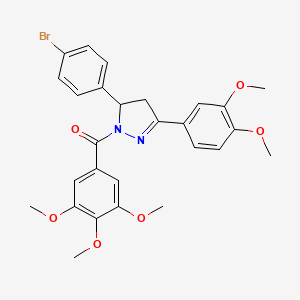
N-(4-ethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide, also known as ETH-LAD, is a synthetic compound that belongs to the lysergamide family. It is a derivative of lysergic acid diethylamide (LSD) and is known for its potent hallucinogenic properties. ETH-LAD has gained significant attention in the scientific community due to its unique chemical structure and potential applications in research.
Wirkmechanismus
The exact mechanism of action of N-(4-ethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide is not fully understood. However, it is believed to act on the serotonin receptors in the brain, specifically the 5-HT2A receptor. This receptor is known to play a role in regulating mood, perception, and cognition. N-(4-ethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide is believed to bind to this receptor, leading to altered perception and hallucinations.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has been shown to have several biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, as well as alter body temperature and respiration. It has also been shown to increase levels of the neurotransmitter serotonin in the brain, which is believed to play a role in its hallucinogenic effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-ethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has several advantages for use in laboratory experiments. It is a potent and selective agonist of the 5-HT2A receptor, making it an ideal tool for investigating the role of this receptor in various physiological processes. However, its potent hallucinogenic effects can also be a limitation, as it can be difficult to distinguish between the effects of the drug and the effects of the experimental manipulation.
Zukünftige Richtungen
There are several future directions for research on N-(4-ethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide. One potential application is in the development of novel treatments for mental health disorders. N-(4-ethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has been shown to have potential therapeutic effects in treating depression and anxiety, and further research in this area could lead to the development of new treatments. Additionally, further research could investigate the potential use of N-(4-ethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide in studying the role of the 5-HT2A receptor in various physiological processes, as well as its potential use in treating other medical conditions.
In conclusion, N-(4-ethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide is a synthetic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in research. It has been studied for its effects on the central nervous system, including its ability to induce hallucinations and alter perception. Further research in this area could lead to the development of new treatments for mental health disorders, as well as a better understanding of the role of the 5-HT2A receptor in various physiological processes.
Synthesemethoden
N-(4-ethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide is synthesized through a complex chemical process that involves several steps. The first step involves the synthesis of the intermediate compound, 2-bromo-LSD, which is then reacted with N-ethyl-4-methoxyaniline to form the final product, N-(4-ethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide. The synthesis of N-(4-ethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide requires expertise in organic chemistry and access to specialized laboratory equipment.
Wissenschaftliche Forschungsanwendungen
N-(4-ethylphenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has been used in several scientific research studies to investigate its potential applications in various fields. It has been studied for its effects on the central nervous system, including its ability to induce hallucinations and alter perception. It has also been studied for its potential therapeutic applications in treating mental health disorders such as depression and anxiety.
Eigenschaften
IUPAC Name |
N-(4-ethylphenyl)-2-(4-methoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-15-6-10-17(11-7-15)21-20(23)22-14-4-5-19(22)16-8-12-18(24-2)13-9-16/h6-13,19H,3-5,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHFRJVAFVGCPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)N2CCCC2C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-2-(4-methoxyphenyl)pyrrolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-chlorophenyl)-4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6079738.png)
![N-allyl-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B6079743.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B6079752.png)
![1-[4-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-methoxyphenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6079760.png)
![2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]acetamide](/img/structure/B6079764.png)
![2-{1-(4-methylbenzyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6079768.png)


![2-[(3-{[(4-iodophenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid](/img/structure/B6079791.png)


![N-{4-[(4-bromobenzoyl)amino]phenyl}-1-naphthamide](/img/structure/B6079814.png)